molecular formula C8H3ClF2N2 B1428701 4-Chloro-5,8-difluoroquinazoline CAS No. 1210071-65-0

4-Chloro-5,8-difluoroquinazoline

Cat. No. B1428701
M. Wt: 200.57 g/mol
InChI Key: HHNIFNXAXWHJEW-UHFFFAOYSA-N
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Description

“4-Chloro-5,8-difluoroquinazoline” is a chemical compound with the molecular formula C8H3ClF2N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,8-difluoroquinazoline” consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H .


Physical And Chemical Properties Analysis

“4-Chloro-5,8-difluoroquinazoline” is a solid substance . It has a molecular weight of 200.57 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Biological Screening

A range of 4-chloro-3,4-dihydroquinazoline derivatives were synthesized and assessed for their anti-malarial, anti-microbial, anti-tuberculosis, and cytotoxic properties. These compounds were characterized using various spectroscopic techniques and their in-silico molecular docking study and ADME properties were examined (Patel et al., 2020).

Anticancer Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazolines, demonstrated potent apoptosis-inducing properties, efficient blood-brain barrier penetration, and efficacy in various cancer models. This compound and its analogs were identified as potential anticancer candidates (Sirisoma et al., 2009).

Antimicrobial and Antifungal Activities

The novel compound 4-chloro-8-methoxyquinoline-2(1H)-one exhibited significant antimicrobial activity against various bacterial and fungal strains. Its molecular properties were studied using various spectroscopic methods and computational analyses (Murugavel et al., 2017).

Antitubercular and Antiviral Properties

Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines were synthesized as dual inhibitors of Mycobacterium tuberculosis and influenza virus. These compounds showed significant potency against both pathogens, highlighting their potential as dual-action therapeutic agents (Marvadi et al., 2019).

DNA-Binding and Anticancer Studies

N-alkylanilinoquinazoline derivatives derived from 4-chloroquinazolines demonstrated significant DNA interaction, suggesting their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activities and DNA intercalating properties (Garofalo et al., 2010).

Antidepressant Potential

2-Amino-6-chloro-3,4-dihydroquinazoline showed promise as an antidepressant, binding at 5-HT3 serotonin receptors. Its potential for crossing the blood-brain barrier and efficacy in preclinical models highlighted its potential in antidepressant therapy (Dukat et al., 2013).

Corrosion Inhibition

Quinolinyl triazole derivatives, including those derived from 4-chloroquinazolines, were effective as corrosion inhibitors for mild steel in hydrochloric acid. These compounds' synthesis and their efficacy in protecting metal surfaces were thoroughly investigated (Bhat & Shetty, 2021).

Safety And Hazards

The safety information available indicates that “4-Chloro-5,8-difluoroquinazoline” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloro-5,8-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-6-4(10)1-2-5(11)7(6)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNIFNXAXWHJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,8-difluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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